![molecular formula C15H14N4O2 B5810019 3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5810019.png)
3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine
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Description
Synthesis Analysis
The synthesis of compounds related to "3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine" often involves multi-step processes including domino reactions, cycloadditions, and the use of specific catalysts to achieve desired structural motifs. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates highlights a scaffold for highly functionalized 3-pyridin-3-ylisoxazoles, demonstrating the complex methodologies applied in synthesizing structurally related compounds (Ruano, Fajardo, & Martín, 2005).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds has been conducted using techniques such as X-ray diffraction, FT-IR spectroscopy, and theoretical calculations (HF and DFT methods). For instance, the study on structural features of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine provides comprehensive insight into the crystal structure and theoretical vibrational frequencies, enhancing our understanding of the molecular geometry and electronic properties of such compounds (Gumus et al., 2018).
Chemical Reactions and Properties
Research on related compounds has revealed their participation in various chemical reactions, illustrating the versatile chemical properties of these molecules. Modifications to similar compounds have demonstrated their potential as inhibitors in biological systems, showcasing the importance of understanding their chemical reactivity (Wang et al., 2015).
Physical Properties Analysis
The physical properties, including crystal structure, melting points, and solubility, are crucial for determining the applicability of these compounds in various fields. Studies such as the one on the crystal structure determination of 6,7‐dihydro‐2‐methoxy‐4‐(substituted)-5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile offer detailed insights into the physical characteristics that influence their behavior in different environments (Moustafa & Girgis, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to the compound's applications. For example, the modification and characterization of related compounds for specific inhibitory activity against biological targets highlight the importance of understanding their chemical properties in designing effective molecules (Wang et al., 2015).
Future Directions
The study of this compound could open up new avenues in various fields such as medicinal chemistry, materials science, and synthetic chemistry. Its unique combination of functional groups could make it a valuable starting point for the synthesis of new compounds and the exploration of new chemical reactions .
properties
IUPAC Name |
3-[5-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-20-12-4-6-13(7-5-12)21-10-14-17-15(19-18-14)11-3-2-8-16-9-11/h2-9H,10H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLWNNUQUQDOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=NN2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine |
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